molecular formula C3H4N4OS B2662192 1,3,4-Thiadiazole-2-carbohydrazide CAS No. 1330755-61-7

1,3,4-Thiadiazole-2-carbohydrazide

Cat. No.: B2662192
CAS No.: 1330755-61-7
M. Wt: 144.15
InChI Key: IALWHNJBLDNPMZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4-Thiadiazole-2-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride . Another method includes the cyclization of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3,4-Thiadiazole-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various functionalized thiadiazole derivatives .

Scientific Research Applications

1,3,4-Thiadiazole-2-carbohydrazide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole: Similar to thiadiazole, oxadiazole contains an oxygen atom in place of sulfur.

    1,2,4-Triazole: This compound has a similar ring structure but with three nitrogen atoms.

Uniqueness

1,3,4-Thiadiazole-2-carbohydrazide is unique due to its sulfur-containing ring, which imparts distinct chemical reactivity and biological activity. The presence of sulfur allows for specific interactions with biological targets, making it a valuable compound in drug development and other applications .

Properties

IUPAC Name

1,3,4-thiadiazole-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4OS/c4-6-2(8)3-7-5-1-9-3/h1H,4H2,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALWHNJBLDNPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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